HCV Replicon Potency: Comparable to Interferon-α but with Distinct Mechanistic Profile
RO8191 demonstrates potent inhibition of HCV subgenomic replicon replication with an IC50 of 0.17–0.20 μM (170–200 nM), which is in a comparable range to the antiviral effect of 3 IU/mL IFN-α in similar assays . However, RO8191's antiviral activity is mediated exclusively through IFNAR2/JAK1 signaling and is independent of IFNAR1/Tyk2, whereas IFN-α requires both receptor subunits, leading to distinct downstream gene expression profiles and potentially reduced systemic inflammatory cytokine induction [1].
| Evidence Dimension | HCV subgenomic replicon inhibition (IC50) |
|---|---|
| Target Compound Data | 0.17 μM (HCV subgenomic replicon); 0.20 μM (cell culture-produced infectious particles) |
| Comparator Or Baseline | 3 IU/mL recombinant IFN-α (baseline; effective inhibitory concentration in parallel assays) |
| Quantified Difference | RO8191 achieves comparable viral suppression to a standard IFN-α dose, but via a distinct, IFNAR1-independent mechanism. |
| Conditions | Huh-7-derived HCV replicon cells; 72-hour treatment; quantified by luciferase reporter or viral RNA. |
Why This Matters
This data supports selection of RO8191 as a chemical probe to dissect IFNAR2-specific signaling, avoiding confounding effects from IFNAR1 engagement or the pleiotropic responses triggered by recombinant IFN-α protein.
- [1] Konishi H, Okamoto K, Ohmori Y, et al. An orally available, small-molecule interferon inhibits viral replication. Sci Rep. 2012;2:259. View Source
